molecular formula C4H7NO2 B11924158 Azetidine-1-carboxylic acid

Azetidine-1-carboxylic acid

Cat. No.: B11924158
M. Wt: 101.10 g/mol
InChI Key: KVVMXWRFYAGASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine-1-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound It is an analogue of proline and is known for its significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-1-carboxylic acid can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For example, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have been employed to produce functionalized azetidines under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Azetidine-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive and suitable for ring-opening and expansion reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For example, the reduction of β-lactams to azetidines can be achieved using lithium aluminum hydride (LAH) in diethyl ether .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reduction of β-lactams typically yields azetidines, while oxidation reactions can produce various functionalized derivatives .

Scientific Research Applications

Azetidine-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds. In biology, it serves as a proline analogue and is used to study protein folding and stability. In medicine, this compound derivatives have shown potential as therapeutic agents, including antihypertensive and anticoagulant drugs . Additionally, it is used in the development of new materials and polymers .

Mechanism of Action

The mechanism of action of azetidine-1-carboxylic acid involves its incorporation into proteins in place of proline, leading to the formation of misfolded proteins. This misincorporation triggers the unfolded protein response and subsequent protein degradation . The compound’s unique ring strain and nitrogen-containing structure contribute to its reactivity and biological effects.

Comparison with Similar Compounds

Azetidine-1-carboxylic acid is similar to other four-membered nitrogen-containing heterocycles, such as aziridines and pyrrolidines. it is unique due to its intermediate ring strain, which provides a balance between reactivity and stability . Other similar compounds include azetidine-2-carboxylic acid, pyrrolidine, and piperidine

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

azetidine-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7)

InChI Key

KVVMXWRFYAGASO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)O

Origin of Product

United States

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